
Cytidyl-3'-5'-uridine ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.
Substitution: Substitution reactions can introduce different functional groups to the nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.
Scientific Research Applications
Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.
Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.
Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.
Uniqueness
Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.
Properties
Molecular Formula |
C18H27N6O13P |
|---|---|
Molecular Weight |
566.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI Key |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



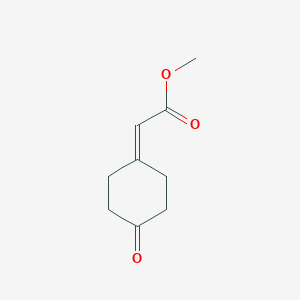
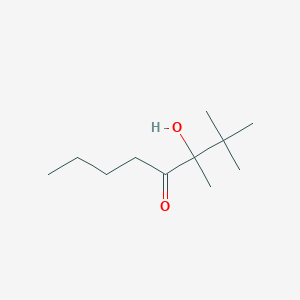
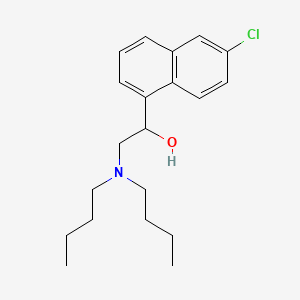
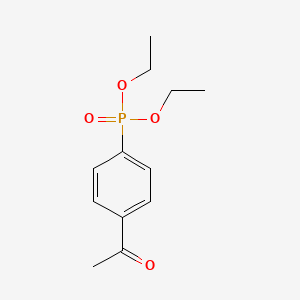
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

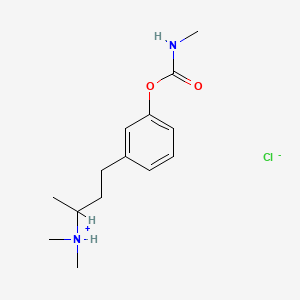
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
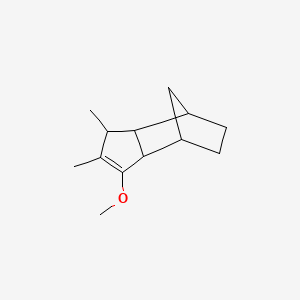
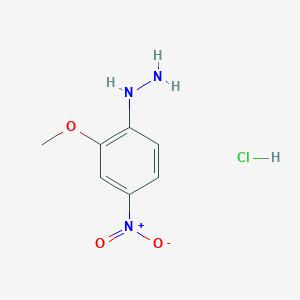
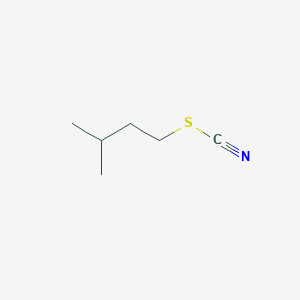
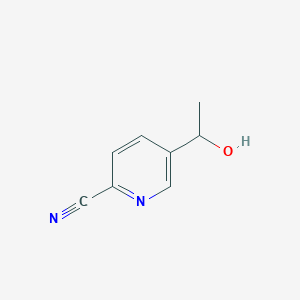
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
